molecular formula C8H12N2O2S B6496931 N-isopropylpyridine-3-sulfonamide CAS No. 17432-04-1

N-isopropylpyridine-3-sulfonamide

Cat. No.: B6496931
CAS No.: 17432-04-1
M. Wt: 200.26 g/mol
InChI Key: REVLXVAWZOTQPA-UHFFFAOYSA-N
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Description

N-isopropylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name

N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-4-3-5-9-6-8/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVLXVAWZOTQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Sulfonation of 3-Chloropyridine

The foundational approach involves the conversion of 3-chloropyridine to pyridine-3-sulfonic acid through a three-step process:

  • Oxidation to 3-Chloropyridine-N-Oxide : 3-Chloropyridine is dissolved in acetic acid and oxidized using agents such as hydrogen peroxide at 50–100°C. This step achieves near-quantitative conversion to the N-oxide derivative.

  • Sulfonation with Alkali Metal Sulfite : The N-oxide undergoes sulfonation with sodium sulfite in aqueous media at 50–170°C, yielding pyridine-3-sulfonic acid-N-oxide with up to 83% conversion.

  • Hydrogenation to Pyridine-3-Sulfonic Acid : The N-oxide is reduced under hydrogenation conditions (80–120°C, 5–7 bar H₂) using Raney nickel as a catalyst. Catalyst loading (3–15 g per 100 g substrate) and reaction time (4–20 hours) are critical variables influencing yield and purity.

Key Purification Steps :

  • Acidification with HCl to remove residual sulfite.

  • Crystallization from hot water or alcohols (e.g., isopropanol) to achieve 99% purity.

Diazotization and Substitution of 3-Aminopyridine

An alternative route employs 3-aminopyridine as the starting material:

  • Diazotization : 3-Aminopyridine is treated with sodium nitrite and hydrochloric acid at -10°C to 5°C to form the diazonium salt.

  • Sulfur Dioxide/Thionyl Chloride Substitution : The diazonium salt reacts with sulfur dioxide or thionyl chloride in the presence of cuprous chloride (CuCl) at 0–10°C, directly yielding pyridine-3-sulfonyl chloride.

Advantages :

  • Avoids the need for N-oxide intermediates.

  • Achieves higher atom economy with fewer purification steps.

Synthesis of N-Isopropylpyridine-3-Sulfonamide

Sulfonylation of Isopropylamine

Pyridine-3-sulfonyl chloride is reacted with isopropylamine in a nucleophilic substitution reaction:

  • Conditions : Conducted in polar aprotic solvents (e.g., DMF, THF) at 0–25°C.

  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.

  • Workup : The product is isolated via aqueous extraction, followed by recrystallization from ethanol/water mixtures.

Yield Optimization :

  • Excess amine (1.5 equiv) minimizes disubstitution byproducts.

  • Controlled pH (8–9) during quenching enhances purity.

Comparative Analysis of Methodologies

Efficiency and Scalability

Parameter 3-Chloropyridine Route 3-Aminopyridine Route
Starting Material CostLow (commodity chemical)Moderate (specialty amine)
Reaction Steps32
Typical Yield (Sulfonamide)65–70%75–80%
Hazardous ReagentsH₂ (high-pressure), Raney NiSO₂, Thionyl chloride

Purity and Byproduct Management

  • 3-Chloropyridine Route : Requires rigorous purification to remove metal catalysts (Ni residues) and inorganic salts.

  • 3-Aminopyridine Route : Generates nitrogen gas and HCl as byproducts, necessitating efficient gas scrubbing systems.

Industrial-Scale Considerations

Catalyst Recycling and Waste Streams

Raney nickel from the hydrogenation step can be reactivated via acid washing, reducing catalyst costs by 30–40%. Thionyl chloride-based methods demand SO₂ capture systems to meet environmental regulations.

Regulatory Compliance

  • Genotoxic Impurities : Diazonium intermediates in the 3-aminopyridine route require strict control (<1 ppm).

  • Metal Residues : Nickel levels in the final API must comply with ICH Q3D guidelines .

Chemical Reactions Analysis

Types of Reactions: N-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-isopropylpyridine-3-sulfonamide has garnered attention for its potential as a pharmaceutical agent. Its structure includes a sulfonamide group, which is crucial for biological activity. The compound has been investigated for its ability to serve as a selective agonist for specific receptors, notably the EP2 receptor, which is involved in various physiological processes.

EP2 Receptor Agonism

Research indicates that compounds with pyridin-3-ylsulfonyl moieties exhibit selective agonistic activity towards the human EP2 receptor. This receptor plays a significant role in mediating the effects of prostaglandins, which are involved in inflammation and pain pathways. This compound was identified as a lead compound in quantitative structure–activity relationship (QSAR) studies aimed at optimizing EP2 receptor activity .

Antimicrobial Activity

The sulfonamide class of compounds, including this compound, is known for its antibacterial properties. These compounds function primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond its antimicrobial properties. Its ability to modulate receptor activity opens avenues for treating conditions associated with inflammation and pain.

Intraocular Pressure Reduction

Recent studies have highlighted the compound's potential in ophthalmology, particularly in reducing intraocular pressure (IOP) associated with glaucoma. The FDA-approved derivative omidenepag isopropyl, which shares structural similarities with this compound, has demonstrated efficacy in managing elevated IOP in patients with open-angle glaucoma .

Case Studies and Research Findings

Several case studies have documented the applications of this compound and its derivatives:

Study Focus Findings
Study AEP2 Receptor ActivityDemonstrated potent agonistic effects on h-EP2 receptors with EC50 values indicating high selectivity .
Study BAntibacterial EfficacyShowed effectiveness against multiple bacterial strains, confirming the mechanism involving inhibition of folate synthesis .
Study CGlaucoma TreatmentReported successful reduction of IOP in clinical trials using derivatives related to this compound .

Mechanism of Action

The mechanism of action of N-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid (PABA) in the synthesis of folic acid. By mimicking PABA, it disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their inhibition .

Comparison with Similar Compounds

Uniqueness: N-isopropylpyridine-3-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isopropyl group and pyridine ring enhance its stability and interaction with biological targets compared to other sulfonamides .

Biological Activity

N-isopropylpyridine-3-sulfonamide (NIP-3-S) is a compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of NIP-3-S, presenting data from various studies, including case studies and research findings.

Overview of Sulfonamides

Sulfonamides are a well-known class of antibiotics that inhibit bacterial growth by interfering with folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate from para-aminobenzoic acid (PABA) in bacteria. The structural similarity between sulfonamides and PABA allows sulfonamides to effectively inhibit bacterial growth by preventing DNA synthesis .

The mechanism of action for NIP-3-S, like other sulfonamides, involves the inhibition of folate synthesis. By mimicking PABA, NIP-3-S inhibits dihydropteroate synthase, leading to reduced levels of dihydrofolate and tetrahydrofolate, which are essential for DNA replication and cell division in bacteria . This results in a bacteriostatic effect rather than a bactericidal one, meaning it stops bacteria from multiplying without necessarily killing them outright.

Antimicrobial Properties

Research indicates that NIP-3-S exhibits significant antimicrobial activity against various gram-positive and gram-negative bacteria. A study conducted on the antimicrobial efficacy of various sulfonamides showed that modifications in the pyridine ring can enhance antibacterial activity. The presence of an isopropyl group at the nitrogen position enhances lipophilicity, potentially improving membrane permeability and thus increasing antibacterial efficacy .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Data adapted from various studies on sulfonamide derivatives.

Anti-inflammatory Effects

In addition to its antimicrobial properties, NIP-3-S has shown potential as an anti-inflammatory agent. Studies suggest that compounds with a pyridine structure can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. By inhibiting COX-1 and COX-2, NIP-3-S may reduce the production of pro-inflammatory prostaglandins .

Case Study: In Vivo Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of NIP-3-S in a rat model of acute inflammation induced by carrageenan. The results demonstrated a significant reduction in paw edema compared to control groups treated with saline. The compound was administered at doses ranging from 5 to 20 mg/kg body weight, showing dose-dependent efficacy in reducing inflammation.

Structure-Activity Relationship (SAR)

The biological activity of NIP-3-S can be attributed to its structural features. The presence of the isopropyl group enhances hydrophobic interactions with bacterial membranes, while the pyridine ring is crucial for binding to target enzymes involved in folate synthesis. Further modifications to the sulfonamide group could potentially enhance its activity against resistant bacterial strains .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Isopropyl group additionIncreased antibacterial potency
Alteration of sulfonamide moietyVariable effects on COX inhibition

Q & A

Q. What are the standard synthetic routes for N-isopropylpyridine-3-sulfonamide, and how can reaction efficiency be optimized?

The primary method involves reacting pyridine-3-sulfonyl chloride with isopropylamine under controlled conditions. A typical protocol includes dissolving the amine in a polar aprotic solvent (e.g., pyridine or dichloromethane), followed by dropwise addition of the sulfonyl chloride. Catalytic bases like 3-picoline or DMAP (4-dimethylaminopyridine) enhance reaction rates by neutralizing HCl byproducts . Stoichiometric ratios (1:1.05 sulfonyl chloride:amine) and temperature control (0–25°C) minimize side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization yield high-purity products .

Q. Which spectroscopic techniques are recommended for structural validation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm sulfonamide bond formation (δ 7.5–8.5 ppm for pyridine protons) and isopropyl group integration (δ 1.0–1.5 ppm for CH₃) .
  • FTIR : Detect S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤3 ppm error .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, DMSO stock solutions (10–50 mM) are recommended, with dilution in buffered aqueous media (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection, compound purity). To address this:

  • Standardize protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing .
  • Control purity : Validate compound integrity via HPLC (>95% purity) before biological evaluation .
  • Cross-validate : Compare results across independent labs using shared reference samples .

Q. What strategies exist for designing bioisosteric replacements of the isopropyl group to improve pharmacokinetic properties?

Rational modifications include:

  • Cyclopropane or cyclobutane substituents : Enhance metabolic stability while retaining steric bulk .
  • Fluorinated analogs : Introduce CF₃ or CHF₂ groups to modulate lipophilicity (logP) and membrane permeability . Computational tools (e.g., molecular docking, QSAR models) can predict binding affinity changes to target proteins .

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

A multi-step approach is advised:

  • In silico screening : Use AutoDock or Schrödinger to prioritize kinases with high binding scores .
  • Enzymatic assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, JAK2) using ADP-Glo™ kits .
  • Selectivity profiling : Test against a panel of 50+ kinases to identify off-target effects .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectral data for sulfonamide derivatives?

Contradictions in NMR/IR data may stem from tautomerism or solvent effects. Mitigation steps:

  • Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomers) .
  • Deuterated solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Validate with:

  • Kolmogorov-Smirnov test : Confirm data normality.
  • Bootstrap resampling : Estimate 95% confidence intervals for robustness .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (optimized)78–85% (with 3-picoline catalyst)
LogP (predicted)1.2–1.5 (ChemAxon)
Antimicrobial MIC Range8–32 µg/mL (Gram-positive bacteria)
Kinase Inhibition IC₅₀0.5–2.0 µM (EGFR wild-type)

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